2-Naphthalenesulfonic acid, 4-hydroxy-

Description

The exact mass of the compound 2-Naphthalenesulfonic acid, 4-hydroxy- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 37039. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Naphthalenesulfonic acid, 4-hydroxy- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Naphthalenesulfonic acid, 4-hydroxy- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

3771-14-0 |

|---|---|

Molecular Formula |

C10H8O4S |

Molecular Weight |

224.23 g/mol |

IUPAC Name |

4-hydroxynaphthalene-2-sulfonic acid |

InChI |

InChI=1S/C10H8O4S/c11-10-6-8(15(12,13)14)5-7-3-1-2-4-9(7)10/h1-6,11H,(H,12,13,14) |

InChI Key |

HKWPUUYEGGDLJF-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C=C(C=C2O)S(=O)(=O)O |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=C2O)S(=O)(=O)O |

Other CAS No. |

3771-14-0 |

Origin of Product |

United States |

In-Depth Technical Guide: 2-Naphthalenesulfonic acid, 4-hydroxy- (CAS 3771-14-0)

[1]

Executive Summary & Identity

2-Naphthalenesulfonic acid, 4-hydroxy- (CAS 3771-14-0), historically and chemically known as 1-Naphthol-3-sulfonic acid , is a critical naphthalene derivative utilized primarily as an intermediate in the synthesis of azo dyes and pigments.[] It belongs to the class of hydroxynaphthalenesulfonic acids, which are fundamental building blocks in color chemistry due to their ability to facilitate water solubility and provide reactive sites for diazo coupling.

Unlike its more common isomers—such as Neville-Winther acid (1-naphthol-4-sulfonic acid) or Schaeffer’s acid (2-naphthol-6-sulfonic acid)—the 1,3-substitution pattern of this compound offers unique steric and electronic properties that influence the shade and fastness of derived dyes.[]

Chemical Identity Table

| Property | Detail |

| CAS Registry Number | 3771-14-0 |

| IUPAC Name | 4-Hydroxynaphthalene-2-sulfonic acid |

| Common Synonyms | 1-Naphthol-3-sulfonic acid; 1-Hydroxy-3-naphthalenesulfonic acid |

| Molecular Formula | C₁₀H₈O₄S |

| Molecular Weight | 224.23 g/mol |

| SMILES | C1=CC=C2C(=C1)C(=CC(=C2)S(=O)(=O)O)O |

| InChI Key | ORDKAWZEDYAZMM-UHFFFAOYSA-N |

Physicochemical Properties[1][2][3][4][5][6][7][8][9]

The physicochemical profile of 1-naphthol-3-sulfonic acid is dominated by the interplay between the hydrophilic sulfonic acid group (

Key Physical Data

| Property | Value / Description | Note |

| Physical State | Crystalline solid (often needles) | Colorless to off-white; darkens on oxidation.[] |

| Melting Point | > 300°C (Decomposes) | Free acid is often unstable; typically isolated as alkali salt. |

| Solubility (Water) | High | Due to ionic sulfonate group.[][2] |

| Solubility (Organic) | Low | Soluble in alcohols; insoluble in non-polar solvents (ether, benzene). |

| Acidity (pKa) | ~0.5 (Sulfonic), ~9.0 (Hydroxyl) | Strong acid behavior dominates aqueous solution pH. |

| UV/Vis Absorption | Characteristic naphthalene aromatic bands.[] |

Stability & Reactivity[1][3][9][10]

-

Hygroscopicity: The free acid is hygroscopic and deliquescent. It is commercially handled as the sodium salt (Sodium 1-naphthol-3-sulfonate) to ensure stability.[]

-

Oxidation Sensitivity: The electron-rich naphthalene ring, activated by the hydroxyl group, is susceptible to oxidation by air, turning pink or brown over time.

-

Fluorescence: Aqueous alkaline solutions exhibit blue fluorescence, a characteristic trait of many sulfonated naphthols.

Synthesis & Manufacturing Technologies

The synthesis of 1-naphthol-3-sulfonic acid is non-trivial because direct sulfonation of 1-naphthol predominantly yields the 2- and 4-isomers (Schaeffer's and Neville-Winther acids) due to kinetic and thermodynamic control.[] Therefore, indirect methods are required to install the sulfonate group at the meta-like position relative to the hydroxyl.

Primary Route: Hydrolysis of 1-Naphthylamine-3-sulfonic Acid

The most authoritative industrial route involves the hydrolytic conversion of 1-naphthylamine-3-sulfonic acid (Cleve’s Acid isomer).[] This process, often referred to as a "reverse Bucherer" type hydrolysis, replaces the amino group with a hydroxyl group.

Reaction Protocol

-

Starting Material: 1-Naphthylamine-3-sulfonic acid is dissolved in water.[][3]

-

Acidification: Sulfuric acid is added to the solution to achieve a pH < 1.

-

Hydrolysis: The mixture is heated under pressure (autoclave) at 180–200°C. The amino group is hydrolyzed to ammonia and the hydroxyl group.

-

Reaction:

[]

-

-

Isolation: The product is salted out as the sodium salt using NaCl or neutralized with lime (Ca(OH)₂) to remove sulfate as gypsum, followed by concentration.

Secondary Route: Partial Alkali Fusion

An alternative route involves the partial alkali fusion of naphthalene-1,3-disulfonic acid .[]

-

Fusion: Naphthalene-1,3-disulfonic acid is fused with NaOH at 170–200°C.

-

Selectivity: The sulfonate group at position 1 (alpha) is more reactive towards nucleophilic aromatic substitution than the group at position 3 (beta).

-

Result: Selective replacement of the C1-sulfonate yields 1-naphthol-3-sulfonic acid.[]

Caption: Synthetic pathways to 1-Naphthol-3-sulfonic acid via Hydrolysis or Alkali Fusion.

Reactivity & Applications

Azo Coupling Mechanism

The primary application of CAS 3771-14-0 is as a coupling component in the manufacture of azo dyes.[][2][4] The presence of the hydroxyl group activates the naphthalene ring, directing incoming electrophiles (diazonium salts) to the ortho (C2) or para (C4) positions.

-

Regioselectivity: In 1-naphthol-3-sulfonic acid, the C3 position is blocked by the sulfonate group.[]

-

Alkaline Media: Coupling typically occurs at the C4 (para) position due to the directing power of the oxyanion (

).[] -

Steric Factors: The C2 position is sterically hindered by the adjacent C1-OH and C3-SO3H groups, making C4 the preferred site for azo bond formation.

-

Experimental Workflow: Azo Dye Synthesis

-

Diazotization: An aromatic amine (e.g., aniline, sulfanilic acid) is treated with

at 0–5°C to generate the diazonium salt ( -

Coupling:

-

Dissolve 1-naphthol-3-sulfonic acid in dilute

(pH 8–9). -

Slowly add the diazonium salt solution while maintaining temperature < 10°C.

-

Monitor pH to ensure the naphthol remains in its reactive phenolate form.

-

-

Precipitation: The resulting azo dye is salted out with NaCl, filtered, and dried.

Caption: Mechanism of Azo Coupling at the C4 position of 1-Naphthol-3-sulfonic acid.

Industrial Uses[1][3][6][11]

-

Acid Dyes: Used for dyeing wool, silk, and nylon. The sulfonate group ensures water solubility and interaction with protonated amino groups in the fiber.

-

Direct Dyes: Intermediates for cotton dyes where substantivity is required.

-

pH Indicators: Derivatives can serve as fluorescent pH indicators due to the pH-dependent ionization of the hydroxyl group.

Safety & Handling (SDS Summary)

Hazard Classification (GHS):

-

Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage).[]

-

Serious Eye Damage: Category 1.[]

Handling Protocols:

-

PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and a face shield.[] Use a dust respirator (N95) if handling powder.[]

-

Storage: Store in a cool, dry place under inert gas (nitrogen) if possible to prevent oxidation. Keep away from strong oxidizing agents.[5]

-

First Aid:

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 2063181, 4-Hydroxynaphthalene-2-sulfonic acid. Retrieved from [Link]

-

U.S. Environmental Protection Agency. CompTox Chemicals Dashboard: 2-Naphthalenesulfonic acid, 4-hydroxy-. Retrieved from [Link][]

-

Organic Syntheses. Preparation of Azo Dyes and Intermediates. (General reference for naphthalene sulfonic acid coupling chemistry). Retrieved from [Link][]

-

ChemIDplus. 3771-14-0 (1-Naphthol-3-sulfonic acid).[] U.S. National Library of Medicine. Retrieved from [Link][]

-

LookChem. 1-Naphthol-3-sulfonic acid Safety Data Sheet. Retrieved from [Link]

Sources

- 2. Buy 8-Amino-4-hydroxynaphthalene-2-sulfonic acid (EVT-310851) | 489-78-1 [evitachem.com]

- 3. Cas 119-19-7,7-Anilino-1-naphthol-3-sulfonic acid | lookchem [lookchem.com]

- 4. researchgate.net [researchgate.net]

- 5. dcc-la.safecollegessds.com [dcc-la.safecollegessds.com]

- 6. fishersci.fr [fishersci.fr]

- 7. sdb.rema-tiptop.de [sdb.rema-tiptop.de]

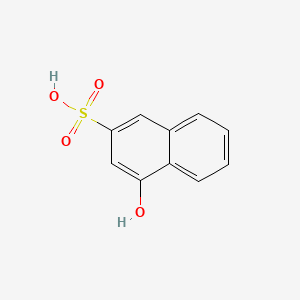

4-hydroxynaphthalene-2-sulfonic acid chemical structure

An In-Depth Technical Guide to 4-Hydroxynaphthalene-2-sulfonic Acid: Structure, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of 4-hydroxynaphthalene-2-sulfonic acid (CAS No: 3771-14-0), a key aromatic compound within the naphthalenesulfonic acid family. This document is intended for researchers, chemists, and professionals in drug development and materials science. It delves into the molecule's intricate chemical structure, physicochemical properties, principal synthetic methodologies, and analytical characterization techniques. Furthermore, it explores its significant applications, primarily as a crucial intermediate in the synthesis of azo dyes, and discusses its safety, handling, and storage protocols. The guide synthesizes theoretical knowledge with practical insights to serve as an essential resource for professionals working with this versatile chemical building block.

Introduction to Naphthalenesulfonic Acids

Naphthalenesulfonic acids are a class of organosulfur compounds derived from naphthalene. The introduction of one or more sulfonic acid (-SO₃H) groups onto the naphthalene ring dramatically alters its properties, most notably increasing its water solubility. When combined with other functional groups, such as hydroxyl (-OH) or amino (-NH₂), these compounds become exceptionally versatile intermediates in the chemical industry. Their primary utility lies in the manufacturing of dyes, pigments, and fluorescent probes. The specific positioning of these functional groups on the naphthalene core dictates the final properties of the derivative, including its color, reactivity, and binding affinities. 4-Hydroxynaphthalene-2-sulfonic acid is a prime example, where the interplay between the electron-donating hydroxyl group and the strongly electron-withdrawing, water-solubilizing sulfonic acid group defines its chemical behavior and industrial relevance.

Molecular Structure and Physicochemical Properties

Chemical Structure Analysis

The molecular architecture of 4-hydroxynaphthalene-2-sulfonic acid consists of a naphthalene bicyclic aromatic system substituted with a hydroxyl group at the C4 position and a sulfonic acid group at the C2 position.

-

Naphthalene Core : The fused two-ring system provides a rigid, electron-rich scaffold.

-

Hydroxyl Group (-OH) at C4 : This group is a powerful activating, ortho-, para- directing group in electrophilic aromatic substitution. It imparts phenolic character to the molecule, making the proton acidic and the ring highly reactive towards electrophiles like diazonium salts.

-

Sulfonic Acid Group (-SO₃H) at C2 : This is a strongly acidic and electron-withdrawing group. Its primary role is to confer high water solubility. Its position at C2 is thermodynamically favored in many sulfonation reactions conducted at higher temperatures[1].

The molecule's IUPAC name is 4-hydroxynaphthalene-2-sulfonic acid, and its chemical formula is C₁₀H₈O₄S[2].

Caption: Chemical structure of 4-hydroxynaphthalene-2-sulfonic acid.

Physicochemical Properties

A summary of key physicochemical properties is presented below. These values are critical for designing experimental conditions, predicting environmental fate, and understanding the molecule's behavior in various matrices.

| Property | Value | Source |

| CAS Number | 3771-14-0 | [2] |

| Molecular Formula | C₁₀H₈O₄S | [2] |

| Molecular Weight | 224.24 g/mol | [2] |

| Melting Point | 158 °C (Predicted) | |

| Water Solubility | 0.340 g/L (Predicted) | |

| pKa (Acidic) | 2.73 (Predicted, for sulfonic acid) | |

| LogKow (Octanol-Water) | -0.180 (Predicted) | |

| Appearance | White to light yellow powder (Typical for related compounds) | [3] |

Synthesis and Manufacturing

Core Synthetic Pathway: Sulfonation of Naphthols

The synthesis of hydroxynaphthalenesulfonic acids is typically achieved through the electrophilic sulfonation of a corresponding naphthol. For 4-hydroxynaphthalene-2-sulfonic acid, the logical precursor is 1-naphthol (α-naphthol). The sulfonation of naphthalene derivatives is a classic example of a reaction where conditions dictate the isomeric outcome, often governed by kinetic versus thermodynamic control[1].

-

Reactants : 1-naphthol and a sulfonating agent (e.g., concentrated sulfuric acid, oleum).

-

Mechanism : The hydroxyl group at C1 strongly activates the ring. Electrophilic attack by SO₃ (the electrophile in sulfonation) is directed to the ortho (C2) and para (C4) positions. To obtain the 2-sulfonic acid derivative, reaction conditions must be carefully controlled to favor substitution at the C2 position while avoiding substitution at the C4 position, which is already occupied by the hydroxyl group in the desired product's nomenclature (implying a different starting material or rearrangement, though direct sulfonation of 1-naphthol is the most common route to related structures). The formation of the 2-sulfonic acid isomer is generally favored at higher temperatures[1].

Caption: General synthetic workflow for naphthalenesulfonic acids.

Representative Experimental Protocol

This protocol is a generalized procedure based on established methods for naphthalene sulfonation[1]. Specific yields and optimal conditions for 4-hydroxynaphthalene-2-sulfonic acid may require empirical optimization.

-

Reaction Setup : In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, carefully charge 100g of 98% sulfuric acid.

-

Addition of Naphthol : While stirring, slowly add 50g of 1-naphthol to the sulfuric acid. The addition should be portion-wise to control the initial exotherm.

-

Heating : Heat the reaction mixture to the desired temperature (e.g., 120-160°C, which typically favors 2-position sulfonation) and maintain for 2-4 hours. The progress can be monitored by taking small aliquots and analyzing for the disappearance of the starting material (e.g., by TLC).

-

Work-up : After cooling to room temperature, the viscous reaction mixture is cautiously poured into 500 mL of cold water or onto crushed ice with vigorous stirring.

-

Isolation : The product can be isolated by "salting out." Add sodium chloride to the aqueous solution until saturation, which decreases the solubility of the sodium salt of the sulfonic acid.

-

Filtration and Drying : The precipitated sodium 4-hydroxynaphthalene-2-sulfonate is collected by vacuum filtration, washed with a saturated NaCl solution to remove residual acid, and then dried in an oven at 100-110°C.

-

Purification : For higher purity, the crude product can be recrystallized from water or purified using techniques like high-speed counter-current chromatography[4].

Spectroscopic and Analytical Characterization

Characterization is essential to confirm the structure and purity of the synthesized compound. A multi-technique approach is standard.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton NMR spectrum will show a complex set of signals in the aromatic region (typically 7.0-9.0 ppm). The distinct electronic environments of the six protons on the naphthalene ring will lead to characteristic chemical shifts and coupling patterns (doublets, triplets, or doublet of doublets).

-

¹³C NMR : The carbon spectrum will display ten distinct signals for the ten carbon atoms of the naphthalene core, with chemical shifts indicative of their substitution pattern. Spectral data for the related 7-amino-4-hydroxynaphthalene-2-sulfonic acid is available on public databases like PubChem, providing a reference point[5].

-

-

Infrared (IR) Spectroscopy : The FTIR spectrum provides confirmation of the key functional groups. Expected characteristic absorption bands include:

-

A broad peak around 3200-3600 cm⁻¹ for the O-H stretch of the hydroxyl group.

-

Strong, sharp peaks around 1200 cm⁻¹ and 1050 cm⁻¹ corresponding to the asymmetric and symmetric S=O stretches of the sulfonate group.

-

Aromatic C-H stretching vibrations above 3000 cm⁻¹.

-

-

Mass Spectrometry (MS) : Mass spectrometry confirms the molecular weight of the compound (224.24 g/mol )[2]. High-resolution mass spectrometry (HRMS) can be used to verify the elemental composition.

-

Chromatographic Methods : High-Performance Liquid Chromatography (HPLC) is the method of choice for assessing purity and for quantitative analysis. A reverse-phase C18 column with an acidic aqueous mobile phase (e.g., water/acetonitrile with formic or phosphoric acid) is typically effective for separating the target compound from starting materials and isomeric impurities[4].

Key Applications in Research and Industry

Intermediate in Azo Dye Synthesis

The most significant application of 4-hydroxynaphthalene-2-sulfonic acid is as a coupling component in the synthesis of azo dyes[4]. The electron-rich naphthalene ring, activated by the hydroxyl group, readily undergoes azo coupling with a diazonium salt.

-

Mechanism : A diazonium salt (Ar-N₂⁺), prepared by the diazotization of a primary aromatic amine, acts as an electrophile. It attacks the activated naphthalene ring, typically at the position ortho to the hydroxyl group (C3), to form a stable azo compound (Ar-N=N-Ar'). The sulfonic acid group ensures the final dye is water-soluble, a critical property for textile dyeing applications.

Caption: Role as a coupling component in azo dye synthesis.

Potential Roles in Drug Development and as Fluorescent Probes

The naphthalene scaffold is a known fluorophore. Naphthalenesulfonic acids can exhibit fluorescence, and their derivatives are used as probes and sensors. For example, the related 7-hydroxy-2-naphthalene sulfonic acid sodium salt is a fluorescent probe used for detecting cross-links in biological tissues like collagen[3]. Given its structural similarity, 4-hydroxynaphthalene-2-sulfonic acid could potentially be explored for similar applications in bio-imaging or as a fluorescent label.

Furthermore, the sulfonated naphthalene moiety is present in some pharmaceutical agents. Its role is often to improve water solubility and pharmacokinetic properties. As a versatile intermediate, this compound can serve as a starting point for the synthesis of more complex molecules with potential biological activity.

Safety, Handling, and Storage

GHS Hazard Classification (Inferred from related compounds)

| Hazard Class | Classification | Precautionary Statements | Source |

| Skin Corrosion/Irritation | Category 2: Causes skin irritation | P264, P302+P352, P332+P313 | [7][8] |

| Serious Eye Damage/Irritation | Category 2: Causes serious eye irritation | P280, P305+P351+P338 | [6][8] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3: May cause respiratory irritation | P261, P304+P340, P312 | [7][8] |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls : Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.

-

Eye Protection : Chemical safety goggles or a face shield (European Standard EN 166) are mandatory[7].

-

Hand Protection : Wear suitable protective gloves (e.g., nitrile rubber) inspected prior to use[7].

-

Skin and Body Protection : A lab coat or long-sleeved clothing should be worn to prevent skin contact[7].

-

Hygiene : Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

Storage and Stability

-

Conditions to Avoid : Avoid dust formation, excess heat, and exposure to strong oxidizing agents[7][8].

-

Stability : Some related compounds are noted to be light-sensitive[7][8]. Therefore, it is prudent to store 4-hydroxynaphthalene-2-sulfonic acid in a tightly closed, light-resistant container.

-

Storage Temperature : Store in a cool, dry place. Recommended storage temperatures for similar chemicals are often room temperature (15-25°C)[9].

Conclusion

4-Hydroxynaphthalene-2-sulfonic acid is a structurally significant and industrially valuable chemical intermediate. Its properties are defined by the strategic placement of hydroxyl and sulfonic acid groups on a naphthalene core, which impart reactivity, water solubility, and utility as a key building block. A thorough understanding of its synthesis, which is governed by the principles of electrophilic aromatic substitution, and its analytical characterization are paramount for its effective use. While its primary application remains in the synthesis of water-soluble azo dyes, its potential in fluorescent probe development and as a scaffold in medicinal chemistry warrants further investigation. Adherence to strict safety protocols, based on data from analogous compounds, is essential for its responsible handling in a research or industrial setting.

References

-

Benchchem. 4-Hydroxy-7-(phenylamino)naphthalene-2-sulfonic acid | 119-40-4.

-

MilliporeSigma. 4-Hydroxynaphthalene-2-sulfonic acid | 3771-14-0.

-

ChemicalBook. 6-Amino-4-hydroxy-2-naphthalenesulfonic acid | 90-51-7.

-

U.S. Environmental Protection Agency (EPA). 2-Naphthalenesulfonic acid, 4-hydroxy- Properties.

-

PubChem. 7-Amino-4-hydroxy-2-naphthalenesulfonic acid | C10H9NO4S | CID 6868.

-

PubChem. 7-(4-Aminobenzamido)-4-hydroxynaphthalene-2-sulfonic acid | C17H14N2O5S | CID 67074.

-

PubChem. 4-Hydroxy-7-(phenylamino)naphthalene-2-sulfonic acid | C16H13NO4S | CID 67065.

-

Fisher Scientific. SAFETY DATA SHEET: 4-Amino-3-hydroxy-1-naphthalenesulfonic acid.

-

PubChem. 2-Naphthalenesulfonic acid, 4-hydroxy- | C10H8O4S | CID 77389.

-

Fisher Scientific. SAFETY DATA SHEET: 4-Amino-3-hydroxy-1-naphthalenesulfonic acid (Acros Organics).

-

Carl ROTH. Safety Data Sheet: 1-Amino-2-hydroxy-4-naphthalenesulfonic acid.

-

CymitQuimica. CAS 135-55-7: 7-Hydroxy-2-Naphthalene Sulfonic Acid(Sodium...).

-

Sigma-Aldrich. SAFETY DATA SHEET: 1-Amino-2-hydroxy-4-naphthalenesulfonic acid.

-

Taylor & Francis Online. Spectroscopic, Computational, Molecular Docking and Dynamics Simulations Studies of 4-Amino-3-hydroxyNaphthalene-1-Sulfonic Acid (ANSA).

-

Sigma-Aldrich. SAFETY DATA SHEET: Naphthol Yellow S.

-

Google Patents. EP0047450A1 - Process for the production of naphthalene-2-sulphonic acid and naphthalene-2,6-and-2,7-disulphonic acids.

-

Wikimedia Commons. File:Synthesis 6-Amino-4-hydroxynaphthalene-2-sulfonic acid.svg.

-

National Center for Biotechnology Information (PMC). Preparative purification of 4-hydroxy-1-naphthalenesulfonic acid sodium salt by high-speed counter-current chromatography.

-

ResearchGate. Fig. S4 1 H NMR spectrum of compound 4a.

-

Sciencemadness.org. The synthesis of 1 and 2-naphthols from Napththalene.

Sources

- 1. Sciencemadness Discussion Board - The synthesis of 1 and 2-naphthols from Napththalene - Powered by XMB 1.9.11 [sciencemadness.org]

- 2. 4-Hydroxynaphthalene-2-sulfonic acid [sigmaaldrich.com]

- 3. CAS 135-55-7: 7-Hydroxy-2-Naphthalene Sulfonic Acid(Sodium… [cymitquimica.com]

- 4. Preparative purification of 4-hydroxy-1-naphthalenesulfonic acid sodium salt by high-speed counter-current chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 7-Amino-4-hydroxy-2-naphthalenesulfonic acid | C10H9NO4S | CID 6868 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-Hydroxy-7-(phenylamino)naphthalene-2-sulfonic acid | C16H13NO4S | CID 67065 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. fishersci.dk [fishersci.dk]

- 8. fishersci.com [fishersci.com]

- 9. carlroth.com [carlroth.com]

Navigating Naphthalenic Isomers: A Technical Guide to 4-Hydroxy-2-Naphthalenesulfonic Acid and Neville-Winther Acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of organic chemistry, particularly in the synthesis of dyes and pharmaceutical intermediates, precise molecular architecture is paramount. Even subtle shifts in functional group positioning can dramatically alter a compound's reactivity, physical properties, and utility. This guide delves into the distinction and relationship between 4-hydroxy-2-naphthalenesulfonic acid and the historically significant Neville-Winther acid, clarifying a common point of confusion and providing a detailed technical overview for professionals in the chemical sciences.

Part 1: Decoding the Nomenclature: A Case of Isomeric Identity

A frequent point of ambiguity for researchers is the relationship between 4-hydroxy-2-naphthalenesulfonic acid and Neville-Winther acid. It is crucial to understand that Neville-Winther acid is, in fact, the common or trivial name for 4-hydroxy-1-naphthalenesulfonic acid .[1][2][3] The name has historical roots in the dye industry.

Therefore, the primary "difference" lies not in two distinct complex compounds but in the specific isomeric form of a hydroxynaphthalenesulfonic acid. The core of this technical guide will, therefore, pivot to a detailed comparison between the true Neville-Winther acid (the 1-sulfonic acid isomer) and its positional isomer, 4-hydroxy-2-naphthalenesulfonic acid. This isomeric distinction is critical as it dictates the synthetic pathways and ultimate applications of each compound.

Part 2: Structural and Physicochemical Properties of Isomers

The positioning of the sulfonic acid group relative to the hydroxyl group on the naphthalene ring profoundly influences the electronic and steric environment of the molecule. This, in turn, affects properties such as acidity, solubility, and reactivity in electrophilic substitution reactions, which are central to their application as dye intermediates.

Below is a comparative table summarizing the key physicochemical properties of the two isomers.

| Property | Neville-Winther Acid (4-hydroxy-1-naphthalenesulfonic acid) | 4-hydroxy-2-naphthalenesulfonic acid |

| CAS Number | 84-87-7[1][4][5][6] | 3771-14-0[7] |

| Molecular Formula | C₁₀H₈O₄S[1][4] | C₁₀H₈O₄S[7][8] |

| Molecular Weight | 224.23 g/mol [1][4] | 224.23 g/mol |

| Appearance | Off-white to pale yellow powder[4][5][9] | Data not readily available, likely a crystalline solid |

| Solubility | Soluble in water[3] | Soluble in water[7] |

| Purity (Commercial) | Typically available as ~65-70% pure technical grade[2][5][9] | Not commonly available commercially |

Part 3: Synthesis and Mechanistic Considerations

The synthesis of hydroxynaphthalenesulfonic acids is a classic example of kinetic versus thermodynamic control in electrophilic aromatic substitution. The sulfonation of 1-naphthol (α-naphthol) can yield different isomers depending on the reaction conditions.[10][11]

Synthesis of Neville-Winther Acid (4-hydroxy-1-naphthalenesulfonic acid)

The formation of the 4-sulfonic acid isomer is generally favored under kinetically controlled conditions. This typically involves sulfonation at lower temperatures. The hydroxyl group is a strongly activating, ortho-, para-directing group. The 4-position (para) is sterically more accessible than the 2-position (ortho).

A general laboratory-scale synthesis involves the sulfonation of 1-naphthol using a sulfonating agent like chlorosulfonic acid in an inert solvent.[12]

Experimental Protocol: Synthesis of Neville-Winther Acid

-

Reaction Setup: In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, dissolve 1-naphthol in a suitable inert solvent (e.g., chlorobenzene).[12]

-

Sulfonation: Cool the solution and add chlorosulfonic acid dropwise while maintaining a low temperature to favor para-substitution.[12]

-

Reaction Progression: After the addition, the reaction mixture may be gently warmed to ensure completion.[12]

-

Isolation: The product, 1-naphthol-4-sulfonic acid, often precipitates from the reaction mixture and can be isolated by filtration.[12]

-

Purification: The crude product is often converted to its more stable sodium salt for purification and storage.[13] Commercial grades are often of lower purity and may require purification for specific applications.[2]

Synthesis of 4-hydroxy-2-naphthalenesulfonic acid

The synthesis of the 2-sulfonic acid isomer is more challenging due to the directing effects of the hydroxyl group. The sulfonation of 1-naphthol at higher temperatures tends to favor the formation of the thermodynamically more stable 1-hydroxynaphthalene-2-sulfonic acid.[11] Obtaining the 4-hydroxy-2-naphthalenesulfonic acid isomer would likely require a more complex, multi-step synthetic route, possibly involving blocking groups or starting from a pre-functionalized naphthalene core.

Part 4: Applications and Industrial Relevance

The primary industrial application of Neville-Winther acid is as a crucial intermediate in the synthesis of azo dyes.[9][12][13][14] The hydroxyl and sulfonic acid groups impart water solubility and provide a site for coupling with diazonium salts to form the chromophoric azo linkage (-N=N-).[14]

The position of the sulfonic acid group is critical. In Neville-Winther acid, the coupling with a diazonium salt will occur at the 2-position (ortho to the hydroxyl group), which influences the final color and fastness properties of the dye.

Due to the synthetic challenges and likely different coupling characteristics, 4-hydroxy-2-naphthalenesulfonic acid is not a widely used commercial dye intermediate. The established and efficient synthesis of Neville-Winther acid has solidified its role in the industry.

Part 5: Conclusion

References

- Wikipedia. (n.d.). 1-Naphthol.

- Multichem Exports. (n.d.). Neville winther acid.

- NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 13). The Role of Neville Winther Acid in Azo Dye Manufacturing.

- H. Ramesh Kumar. (n.d.). Neville and Winther's acid ( N W Acid ) Supplier, Exporter from Mumbai.

- Aceto Chem Pvt. Ltd. (n.d.). Neville And Winthers Acid.

- ResearchGate. (2025, August 6). Sulfonation of 1- and 2-naphthol and their methanesulfonate esters with sulfur trioxide. The influence of initial sulfation on the sulfo-product composition.

- IndiaMART. (n.d.). Neville And Winthers Acid, 25 kg, Hdpe.

- Tradeindia. (n.d.). Neville And Winther's Acid ( N W Acid ) - Cas No: 84-87-7.

- PubChem. (n.d.). 1-Naphthol-4-sulfonic acid.

- Google Patents. (n.d.). CN1161961A - Technology for industrialized production of 1-naphthol-4-sulfonic-acid and sodium salt thereof.

- Sigma-Aldrich. (n.d.). 4-Hydroxy-1-naphthalenesulfonic acid technical, 70 T 6099-57-6.

- EPA. (n.d.). 2-Naphthalenesulfonic acid, 4-hydroxy- Properties.

- Google Patents. (n.d.). GB2137621A - Preparation of 1-naphthol-4-sulphonic acid.

- PubChem. (n.d.). 2-Naphthalenesulfonic acid, 4-hydroxy-.

- PMC. (n.d.). Preparative purification of 4-hydroxy-1-naphthalenesulfonic acid sodium salt by high-speed counter-current chromatography.

- Solubility of Things. (n.d.). 4-hydroxynaphthalene-1-sulfonic acid.

Sources

- 1. 1-Naphthol-4-sulfonic acid | C10H8O4S | CID 6791 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Preparative purification of 4-hydroxy-1-naphthalenesulfonic acid sodium salt by high-speed counter-current chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. acetochemindia.com [acetochemindia.com]

- 5. indiamart.com [indiamart.com]

- 6. Neville And Winther's Acid ( N W Acid ) - Cas No: 84-87-7 at Best Price in Mumbai | H. Ramesh Kumar [tradeindia.com]

- 7. CompTox Chemicals Dashboard [comptox.epa.gov]

- 8. 2-Naphthalenesulfonic acid, 4-hydroxy- | C10H8O4S | CID 77389 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Neville and Winther's acid ( N W Acid ) Supplier, Exporter from Mumbai [hrameshkumar.com]

- 10. 1-Naphthol - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. GB2137621A - Preparation of 1-naphthol-4-sulphonic acid - Google Patents [patents.google.com]

- 13. CN1161961A - Technology for industrialized production of 1-naphthol-4-sulfonic-acid and sodium salt thereof - Google Patents [patents.google.com]

- 14. nbinno.com [nbinno.com]

Comprehensive Technical Guide: pKa Values of 4-Hydroxynaphthalene-2-sulfonic Acid

The following technical guide details the physicochemical characterization and pKa determination of 4-hydroxynaphthalene-2-sulfonic acid (also chemically distinct as 1-naphthol-3-sulfonic acid ).

Part 1: Executive Summary & Chemical Identity

4-Hydroxynaphthalene-2-sulfonic acid (CAS: 3771-14-0) is a bifunctional naphthalene derivative widely utilized as an intermediate in the synthesis of azo dyes and as a fluorescent probe in analytical chemistry. Its behavior in solution is governed by two ionizable groups: a strongly acidic sulfonic acid group (

Understanding the dissociation constants (

Chemical Identity Table

| Parameter | Detail |

| IUPAC Name | 4-Hydroxynaphthalene-2-sulfonic acid |

| Common Synonyms | 1-Naphthol-3-sulfonic acid; 1-Hydroxy-3-naphthalenesulfonic acid |

| CAS Number | 3771-14-0 |

| Molecular Formula | |

| Molecular Weight | 224.23 g/mol |

| Expected pKa1 ( | < 1.0 (Strong Acid) |

| Expected pKa2 ( | 8.6 – 9.2 (Weak Acid) |

Part 2: Physicochemical Profile & Ionization Logic

Ionization Pathway

The molecule exists in three potential protonation states depending on the pH of the medium.

-

Cationic/Neutral Form (

): Exists only in super-acidic media ( -

Mono-anionic Form (

): The dominant species in the pH range of 1 to 8. The sulfonic acid is deprotonated ( -

Di-anionic Form (

): Exists in basic media (

Structural Influences on Acidity

-

Sulfonic Acid Group: The

group at position 2 is a strong acid due to the high resonance stabilization of the sulfonate anion. It is fully dissociated in standard aqueous solutions. -

Hydroxyl Group: The

group at position 4 (relative to the sulfonate at 2) is a naphtholic hydroxyl. Unsubstituted 1-naphthol has a

Visualization of Ionization Equilibria

Caption: Stepwise dissociation of 4-hydroxynaphthalene-2-sulfonic acid. The transition from HA- to A2- is the critical measurement target.

Part 3: Experimental Methodologies

To accurately determine the pKa values, Spectrophotometric Titration is the preferred method over Potentiometry. The sulfonic acid pKa is too low for standard glass electrodes, and the hydroxyl ionization induces a significant UV-Vis spectral shift (bathochromic shift), allowing for high-precision measurement.

Method A: UV-Vis Spectrophotometric Titration (Recommended)

This protocol relies on the Albert-Serjeant method , measuring absorbance at a fixed wavelength while varying pH.

Reagents & Equipment:

-

Analyte: Pure 4-hydroxynaphthalene-2-sulfonic acid (>98%).[1][2]

-

Buffer System: Universal buffer (Britton-Robinson) or specific buffers (Phosphate/Borate) covering pH 6.0 – 12.0.

-

Ionic Strength Adjuster: 0.1 M KCl (to maintain constant ionic strength,

). -

Instrument: Double-beam UV-Vis Spectrophotometer with thermostated cell holder (

).

Step-by-Step Protocol:

-

Stock Solution: Prepare a

M stock solution of the analyte in water. -

Spectral Scan (Isosbestic Check):

-

Scan the spectrum (200–400 nm) of the analyte in 0.1 M HCl (Species

). -

Scan the spectrum in 0.1 M NaOH (Species

). -

Overlay the spectra to identify the

of both forms and the isosbestic point (where absorbance is pH-independent). -

Selection: Choose an analytical wavelength (

) where the difference in absorbance between the acid and base forms is maximal (typically ~330-350 nm for naphtholate ions).

-

-

Titration Series:

-

Prepare 10-12 samples of the analyte in buffers ranging from pH 7.0 to 11.0 (0.3 pH increments).

-

Ensure ionic strength is constant (0.1 M KCl).

-

-

Measurement: Measure Absorbance (

) at -

Calculation: Use the linearized Henderson-Hasselbalch equation:

-

Plot

vs. pH. -

The x-intercept is the

.

-

Method B: Potentiometric Titration (Alternative)

Suitable only for determining the hydroxyl

-

Dissolve analyte in degassed water (

mM). -

Titrate with standard 0.1 M NaOH (carbonate-free) under

atmosphere. -

Analyze the titration curve (pH vs. Volume). The first inflection point (neutralization of free

from sulfonic acid) will be indistinct; the second inflection point corresponds to the phenol. -

Self-Validation: The calculated

should be independent of concentration.

Part 4: Workflow Visualization

Caption: Operational workflow for the spectrophotometric determination of pKa values.

Part 5: References

-

PubChem. 4-Hydroxynaphthalene-2-sulfonic acid (Compound). National Library of Medicine. [Link]

-

Albert, A., & Serjeant, E. P. (1984). The Determination of Ionization Constants: A Laboratory Manual. Chapman and Hall. (Standard reference for the spectrophotometric method described).

-

Zollinger, H. (1991). Color Chemistry: Syntheses, Properties, and Applications of Organic Dyes and Pigments. VCH Publishers. (Discusses acidity of naphtholsulfonic acids in dye synthesis).

-

NIST Chemistry WebBook. 1-Naphthalenesulfonic acid, 4-amino-3-hydroxy- (J Acid - Structural Analog). [Link]

Sources

thermodynamic stability of hydroxynaphthalenesulfonic acid isomers

An In-depth Technical Guide to the Thermodynamic Stability of Hydroxynaphthalenesulfonic Acid Isomers

Prepared by: Gemini, Senior Application Scientist

Abstract

The isomeric configuration of hydroxynaphthalenesulfonic acids is a critical determinant of their chemical behavior, influencing reaction pathways, product yields, and the physicochemical properties of downstream products such as dyes, pharmaceuticals, and polymers. Understanding the principles governing the thermodynamic stability of these isomers is paramount for researchers and process chemists seeking to control chemical syntheses and design stable formulations. This guide provides a comprehensive exploration of the structural and environmental factors that dictate isomer stability, details rigorous experimental and computational methodologies for its determination, and discusses the practical implications in research and development.

Introduction: The Significance of Isomeric Purity and Stability

Hydroxynaphthalenesulfonic acids are a versatile class of organic compounds, serving as key intermediates in numerous industrial applications.[1] The precise positioning of the hydroxyl (–OH) and sulfonic acid (–SO₃H) groups on the naphthalene scaffold gives rise to a multitude of isomers, each with a unique electronic and steric profile. This structural variance is not trivial; it profoundly impacts the molecule's reactivity, solubility, and thermal resilience.[2] For instance, in the synthesis of azo dyes, the selection of a specific isomer is crucial for achieving the desired color and fastness properties. Similarly, in drug development, the stability of a sulfonated API can affect its shelf-life, bioavailability, and degradation profile. This guide is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical tools to analyze and predict the thermodynamic stability of these important molecules.

Foundational Principles: Factors Governing Isomer Stability

The thermodynamic stability of an isomer is inversely related to its standard Gibbs free energy of formation (ΔG°f). The isomer with the lowest ΔG°f is the most stable and will be the predominant species at thermodynamic equilibrium. The relative stability of hydroxynaphthalenesulfonic acid isomers is dictated by a delicate interplay of several intramolecular and intermolecular forces.

Steric Hindrance: The Peri-Interaction

The rigid, planar structure of the naphthalene core imposes significant geometric constraints. When a bulky substituent like the sulfonic acid group is placed at an α-position (C1, C4, C5, or C8), it experiences steric repulsion from the hydrogen atom at the adjacent peri-position (e.g., the C8 hydrogen for a C1 substituent). This destabilizing interaction, known as a peri-interaction, increases the molecule's internal strain and raises its enthalpy.[3][4] In contrast, substituents at a β-position (C2, C3, C6, or C7) are further removed from neighboring peri-hydrogens and thus experience significantly less steric strain.[4][5]

-

Scientist's Note: This is the most dominant factor in the parent naphthalenesulfonic acids, where the 2-sulfonic acid (β-isomer) is the thermodynamically favored product over the 1-sulfonic acid (α-isomer), which forms faster but is less stable.[2][3] This principle holds true for hydroxylated derivatives.

Intramolecular Hydrogen Bonding

The presence of both a hydrogen-bond donor (–OH) and an acceptor (–SO₃H) within the same molecule allows for the formation of intramolecular hydrogen bonds, particularly when these groups are in an ortho-relationship (e.g., 1-hydroxy-2-sulfonic acid or 2-hydroxy-1-sulfonic acid). This interaction forms a stable six-membered pseudo-ring, which significantly lowers the molecule's internal energy.[6] This chelation effect can be a powerful stabilizing force, sometimes overriding steric considerations.

-

Expertise & Experience: The stability conferred by intramolecular hydrogen bonding can "lock" a molecule into a specific conformation, reducing its conformational entropy but providing a substantial enthalpic advantage. The strength of this bond can be influenced by the surrounding solvent environment.[7]

Resonance and Electronic Effects

The delocalized π-electron system of the naphthalene ring influences the acidity and stability of the substituents. The positions of the –OH and –SO₃H groups affect the resonance stabilization of the molecule and its conjugate base. While generally a less dominant factor than steric hindrance, electronic effects contribute to the overall energy landscape.

The interplay of these factors is summarized in the diagram below.

Caption: Key intramolecular forces determining the thermodynamic stability of isomers.

Experimental Determination of Thermodynamic Stability

Quantifying the relative stability of isomers requires empirical measurement. The most common and reliable method is to establish an equilibrium between the isomers and measure their relative concentrations.

Methodology: Isomerization by Equilibration

This protocol leverages the principle that, given sufficient activation energy and a reversible reaction pathway, a system will evolve to favor the most thermodynamically stable species.[3] The isomerization of sulfonic acids is often acid-catalyzed and temperature-dependent.

Protocol: Acid-Catalyzed Isomerization of a Hydroxynaphthalenesulfonic Acid Mixture

-

Preparation: Accurately weigh a sample of the hydroxynaphthalenesulfonic acid isomer mixture (or a pure, kinetically favored isomer) and dissolve it in a suitable solvent (e.g., 80-90% aqueous sulfuric acid).

-

Rationale: Concentrated sulfuric acid serves as both the solvent and the catalyst. The water content can be adjusted to control the reaction rate.

-

-

Reaction Setup: Place the solution in a sealed, high-pressure reaction vessel equipped with a magnetic stirrer and a temperature controller.

-

Trustworthiness: A sealed vessel is critical to prevent changes in acid concentration at elevated temperatures. Precise temperature control is mandatory, as the equilibrium constant (Keq) is temperature-dependent.

-

-

Equilibration: Heat the reaction mixture to a high temperature (e.g., 150-180°C) and hold for a prolonged period (e.g., 6-24 hours).[2]

-

Rationale: Higher temperatures provide the necessary activation energy to overcome the energy barrier for both the forward and reverse reactions (isomerization), allowing the system to reach equilibrium.[3]

-

-

Sampling & Quenching: Periodically, take small aliquots from the reaction. Immediately quench the reaction by diluting the aliquot into a large volume of ice-cold deionized water.

-

Rationale: Quenching rapidly lowers the temperature and acid concentration, effectively stopping the isomerization and preserving the isomer ratio at that specific time point.

-

-

Analysis: Analyze the quenched samples using High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and a UV detector. Quantify the concentration of each isomer by integrating the peak areas and using a calibration curve.

-

Confirmation of Equilibrium: Continue the process until the ratio of isomers in consecutive samples remains constant, indicating that thermodynamic equilibrium has been reached.

-

Calculation of Gibbs Free Energy Difference (ΔΔG°):

-

Calculate the equilibrium constant: Keq = [Thermodynamically Favored Isomer] / [Less Stable Isomer]

-

Calculate the standard Gibbs free energy difference between the isomers using the equation: ΔΔG° = -RT ln(Keq)

-

Where R is the ideal gas constant (8.314 J/mol·K) and T is the reaction temperature in Kelvin.

-

-

The workflow for this experimental determination is visualized below.

Caption: Step-by-step workflow for determining relative thermodynamic stability.

Alternative Methodology: Calorimetry

Calorimetric techniques, such as Differential Scanning Calorimetry (DSC) or solution calorimetry, can be used to measure the enthalpy of formation or combustion of pure isomer samples.[8] While technically demanding, this method provides direct enthalpic data (ΔH), which is the largest contributor to the Gibbs free energy for structurally similar isomers.

Computational Modeling of Isomer Stability

First-principles calculations based on quantum mechanics, particularly Density Functional Theory (DFT), have become indispensable tools for predicting the thermodynamic stability of molecules.[9] These in silico methods can provide accurate energy predictions before a molecule is ever synthesized.

Methodology: DFT-Based Energy Calculations

This protocol outlines a standard workflow for calculating the relative energies of hydroxynaphthalenesulfonic acid isomers.

Protocol: Predicting Relative Stability via DFT

-

Structure Generation: Build 3D structures of all desired isomers using molecular modeling software (e.g., Avogadro, GaussView).

-

Geometry Optimization: Perform a full geometry optimization for each isomer. This process finds the lowest energy conformation (the most stable 3D arrangement) for each isomeric structure.

-

Method: A common and reliable level of theory is B3LYP with a Pople-style basis set such as 6-31+G(d).[10]

-

Rationale: The '+' indicates the inclusion of diffuse functions, important for accurately describing anions like sulfonates, and the '(d)' adds polarization functions, which are necessary for describing the bonding in second-row elements like sulfur.

-

-

Frequency Calculation: Perform a vibrational frequency calculation on each optimized structure.

-

Trustworthiness: This is a self-validating step. The absence of any imaginary frequencies confirms that the optimized structure is a true energy minimum (a stable state) and not a transition state.

-

-

Energy Extraction: From the output of the frequency calculation, extract the final electronic energy, which includes the zero-point vibrational energy (ZPVE) correction. This value is a highly accurate approximation of the molecule's enthalpy at 0 K.

-

Relative Energy Calculation: Select one isomer as a reference (usually the lowest energy one) and calculate the energy difference (ΔE) for all other isomers relative to it. This ΔE is an excellent predictor of the relative stability.

The computational workflow is depicted below.

Caption: A typical workflow for predicting isomer stability using DFT calculations.

Comparative Stability Data and Analysis

While comprehensive experimental data for all hydroxynaphthalenesulfonic acid isomers is sparse in the literature, a clear stability hierarchy can be established from studies on related naphthalenesulfonic acids and the foundational principles discussed.

A study on the thermal stability of various naphthalene mono- and disulfonates under hydrothermal conditions provides a clear example of experimentally determined stability rankings.[11]

| Isomer | Relative Stability Ranking | Key Destabilizing Factor |

| 1,5-Naphthalenedisulfonic acid | Least Stable | Two α-substituents with severe peri-interactions |

| 1,6-Naphthalenedisulfonic acid | Low | One α-substituent with peri-interaction |

| 2,6-Naphthalenedisulfonic acid | High | No α-substituents; minimal steric strain |

| 2,7-Naphthalenedisulfonic acid | High | No α-substituents; minimal steric strain |

| 2-Naphthalenesulfonic acid | Most Stable (of those tested) | Single β-substituent; thermodynamically favored monosulfonate |

Table derived from data presented in a study on naphthalene sulfonate thermal stability.[11]

Analysis for Hydroxynaphthalenesulfonic Acids:

-

β-Substituted Isomers: Isomers with both the –OH and –SO₃H groups at β-positions (e.g., 2-hydroxy-6-sulfonic acid, "Schäffer's acid") are expected to be highly stable due to the absence of significant steric strain.

-

α-Substituted Isomers: Isomers with the –SO₃H group at an α-position (e.g., 1-hydroxy-5-sulfonic acid) will be destabilized by peri-interactions.

-

Ortho Isomers (Intramolecular H-Bonding): Isomers like 2-hydroxy-1-sulfonic acid will possess significant stabilization from the intramolecular hydrogen bond. This stabilization can make it anomalously stable compared to other isomers with an α-sulfonic acid group. The precise ranking would require a direct comparison of the energetic penalty from the peri-interaction versus the energetic gain from hydrogen bonding.

Implications for Research and Drug Development

-

Process Chemistry: Understanding the thermodynamic landscape allows chemists to drive a reaction toward the desired, most stable isomer by using higher temperatures and longer reaction times (thermodynamic control).[2] Conversely, to obtain a less stable but kinetically favored isomer, lower temperatures and shorter reaction times are employed.

-

Pharmaceutical Stability: In drug development, a sulfonated active pharmaceutical ingredient (API) might exist in multiple polymorphic forms, which are essentially isomers in the solid state. The most thermodynamically stable polymorph will have the lowest solubility and, typically, the longest shelf-life.[12] Identifying this form is a regulatory requirement and is crucial for ensuring consistent drug performance.

-

Purification: Knowledge of relative stabilities can inform purification strategies. For example, if a desired product is the most stable isomer, a crude reaction mixture can be subjected to equilibrating conditions to convert less stable, undesired isomers into the target molecule, thereby increasing process yield.

Conclusion

The is a complex function primarily governed by steric hindrance, intramolecular hydrogen bonding, and electronic effects. A combination of experimental techniques, particularly acid-catalyzed isomerization, and computational modeling using Density Functional Theory provides a robust framework for quantifying and predicting the relative stabilities of these isomers. This knowledge is not merely academic; it is a critical tool for optimizing chemical syntheses, ensuring the quality and stability of industrial products, and developing safe and effective pharmaceuticals.

References

-

Goldman, S., et al. (1988). Ionization of sulfonic acids and dimethylsulfoxide basicity. A 13 C nuclear magnetic resonance and calorimetric study. Canadian Journal of Chemistry. Available at: [Link]

-

Friedel, R. A., Orchin, M., & Reggel, L. (1950). Steric Hindrance and Short Wave Length Bands in the Ultraviolet Spectra of Some Naphthalene and Diphenyl Derivatives. Journal of the American Chemical Society. Available at: [Link]

-

Why does beta nephthalenesulfonic acid show less steric hindrance than alpha or 1 position? (2024). Quora. Available at: [Link]

-

Smith, C. (1906). CXLVIII.—Steric Hindrance in the Naphthalene Series. Journal of the Chemical Society, Transactions. Available at: [Link]

-

Baran, P. S., et al. (2009). Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonic acids. Organic letters. Available at: [Link]

-

Yamato, T., et al. (2023). A Study of the Correlation between the Bulkiness of peri-Substituents and the Distortion of a Naphthalene Ring. Molecules. Available at: [Link]

-

Steric hindrance to the syntheses and stabilities of 1,5- and 2,6-naphthalene N-permethylated diammonium salts. ResearchGate. Available at: [Link]

-

Denbela, G., & Mohammed, A. M. (2017). Computational Study on 4-Amino-3-Hydroxynaphthalene-1-Sulfonic Acid (AHNSA). International Research Journal of Pure and Applied Chemistry. Available at: [Link]

-

On the Stability of Selected Monomeric and Polymeric Aryl Sulfonic Acids on Heating in Water (Part 1). ResearchGate. Available at: [Link]

-

Decoupling Solvent Effects: Perfluorinated Sulfonic Acid Structure and Catalyst Layer Stability in PEM Water Electrolysis. (2024). MDPI. Available at: [Link]

-

Understanding 7 Key Properties of Sulfonic Acid. (2023). Capital Resin Corporation. Available at: [Link]

-

Meek, J. S. (1975). The Determination of a Mechanism of Isomerization of Maleic Acid to Fumaric Acid. Journal of Chemical Education. Available at: [Link]

-

Computational Study on 4-Amino-3-Hydroxynaphthalene-1-Sulfonic Acid (AHNSA). (2017). Journal IRJPAC. Available at: [Link]

-

The Thermal Stability of the Naphthalene Sulfonic Acids Under Geothermal Conditions. (2021). University of Canterbury. Available at: [Link]

-

Effects of intramolecular hydrogen bonds on intermolecular hydrogen bonding. (1970). Academia.edu. Available at: [Link]

-

The photochemical isomerization of maleic to fumaric acid: an undergraduate organic chemistry experiment. (1983). Academia.edu. Available at: [Link]

-

The photochemical isomerization of maleic to fumaric acid: an undergraduate organic chemistry experiment. (1983). Journal of Chemical Education. Available at: [Link]

-

Thermodynamically Stable Functionalization of Microporous Aromatic Frameworks with Sulfonic Acid Groups by Inserting Methylene Spacers. (2024). MDPI. Available at: [Link]

-

Liu, H., et al. (2019). Kinetic Study on the Preparation of Fumaric Acid from Maleic Acid by Batch Noncatalytic Isomerization. ACS Omega. Available at: [Link]

-

Intra Molecular Hydrogen bond Effect on Physical Properties(Chemical Bonding). (2021). YouTube. Available at: [Link]

-

Thermal properties of sulfonic acid group functionalized Brønsted acidic ionic liquids. (2014). ResearchGate. Available at: [Link]

-

Liu, H., et al. (2019). Kinetic Study on the Preparation of Fumaric Acid from Maleic Acid by Batch Noncatalytic Isomerization. ACS Publications. Available at: [Link]

-

The effect of intramolecular interactions on hydrogen bond acidity. (2007). RSC Publishing. Available at: [Link]

-

Hydroxynaphthalenesulfonic acid. Wikipedia. Available at: [Link]

-

Thermodynamic vs Kinetic Sulphonation of Naphthalene. (2015). Chemistry Stack Exchange. Available at: [Link]

-

Inter- vs. Intramolecular Hydrogen Bond Patterns and Proton Dynamics in Nitrophthalic Acid Associates. (2020). PMC. Available at: [Link]

-

Intramolecular Hydrogen Bonding 2021. (2021). MDPI. Available at: [Link]

-

Bartel, C. J., et al. (2021). Review of computational approaches to predict the thermodynamic stability of inorganic solids. Nature Communications. Available at: [Link]

-

Spontaneous Oxidation of Aromatic Sulfones to Sulfonic Acids in Microdroplets. (2022). ACS Publications. Available at: [Link]

-

Ultrasonically Assisted Synthesis of Aromatic Sulfonic Acids under Vilsmeier Haack Conditions in Acetonitrile Medium. (2014). Scientific Research Publishing. Available at: [Link]

-

Terada, K., et al. (2004). Thermodynamic stability and transformation of pharmaceutical polymorphs. Pure and Applied Chemistry. Available at: [Link]

-

Alberty, R. A., & Bloomstein, T. M. (1983). Standard Chemical Thermodynamic Properties of Alkylnaphthalene Isomer Groups. Journal of Physical and Chemical Reference Data. Available at: [Link]

Sources

- 1. Hydroxynaphthalenesulfonic acid - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. quora.com [quora.com]

- 5. CXLVIII.—Steric hindrance in the naphthalene series - Journal of the Chemical Society, Transactions (RSC Publishing) [pubs.rsc.org]

- 6. youtube.com [youtube.com]

- 7. (PDF) Effects of intramolecular hydrogen bonds on intermolecular hydrogen bonding [academia.edu]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. bartel.cems.umn.edu [bartel.cems.umn.edu]

- 10. journalirjpac.com [journalirjpac.com]

- 11. openaccess.wgtn.ac.nz [openaccess.wgtn.ac.nz]

- 12. publications.iupac.org [publications.iupac.org]

A Comprehensive Technical Guide to 4-Hydroxynaphthalene-2-sulfonate: Synthesis, Industrial Applications, and Key Derivatives

Abstract

This technical guide offers an in-depth exploration of 4-hydroxynaphthalene-2-sulfonate, a key intermediate in the chemical industry. While not as widely used in its final form as its derivatives, its molecular architecture serves as a foundational building block, particularly in the historical and ongoing synthesis of azo dyes. This document provides a detailed overview for researchers, scientists, and drug development professionals, covering its historical context, synthesis methodologies, purification challenges, and its pivotal role as a precursor to commercially significant dye intermediates such as J-Acid and Gamma Acid. We will delve into the causality behind synthetic choices, present detailed experimental workflows, and examine the safety and handling protocols essential for laboratory and industrial settings.

Introduction to 4-Hydroxynaphthalene-2-sulfonate

Core Structure and Nomenclature

4-Hydroxynaphthalene-2-sulfonate (CAS No: 3771-14-0) is an organic compound belonging to the family of naphthalenesulfonic acids.[1] Its structure features a naphthalene bicyclic system substituted with a hydroxyl (-OH) group at the C4 position and a sulfonic acid (-SO₃H) group at the C2 position. This specific arrangement of functional groups dictates its chemical reactivity, solubility, and utility as a synthetic intermediate.[2] The sulfonic acid group, being strongly acidic, imparts significant water solubility, while the hydroxyl group provides a site for electrophilic substitution and coupling reactions.[3]

Caption: Structure of 4-hydroxynaphthalene-2-sulfonate

Physicochemical Properties

The physical and chemical characteristics of 4-hydroxynaphthalene-2-sulfonate are summarized below. These properties are crucial for its handling, storage, and application in chemical synthesis.

| Property | Value | Source |

| CAS Number | 3771-14-0 | [1] |

| Molecular Formula | C₁₀H₈O₄S | [1] |

| Molecular Weight | 224.24 g/mol | [1] |

| Appearance | Typically a solid powder | [4] |

| Purity (Typical) | ~97% | [1] |

| Storage Temperature | 2-8°C | [1] |

| Solubility | Soluble in water | [2] |

The Significance of Isomerism

In naphthalene chemistry, the precise location of substituents dramatically alters a compound's properties and reactivity. 4-hydroxynaphthalene-2-sulfonate is one of several isomers, each with distinct industrial relevance. For example, 1-Hydroxynaphthalene-4-sulfonic acid , also known as Nevile and Winther's acid, is a critical precursor for food and mordant dyes.[2] The difference in the sulfonic acid position from C2 to C4 changes the electronic and steric environment, leading to different downstream products and applications. Understanding this isomerism is fundamental to designing targeted synthesis pathways.

Historical Context and Development

The story of hydroxynaphthalenesulfonic acids is deeply intertwined with the rise of the synthetic dye industry in the late 19th century.[3] Following the discovery of aniline-based dyes, chemists turned their attention to naphthalene, a readily available coal tar derivative, as a scaffold for a new generation of colorants. The sulfonation of naphthols (hydroxynaphthalenes) was a key technological advancement, allowing for the creation of water-soluble and versatile dye intermediates.[4] Early research focused on controlling reaction conditions, such as temperature, to selectively produce specific isomers, a challenge that remains central to the efficient manufacturing of these compounds today.[2]

Synthesis and Manufacturing

The primary industrial route to hydroxynaphthalenesulfonic acids is through the sulfonation of naphthols. The choice of starting material and reaction conditions is a critical determinant of the resulting isomer distribution.

Primary Synthesis Pathway: Sulfonation of 1-Naphthol

4-hydroxynaphthalene-2-sulfonate is typically prepared via the low-temperature sulfonation of 1-naphthol.[2] This reaction must be carefully controlled to favor sulfonation at the C2 position.

-

Causality of Experimental Choice : Using a low temperature for the sulfonation of 1-naphthol is a classic example of kinetic versus thermodynamic control. At lower temperatures, the reaction is under kinetic control, and the sterically less-hindered C2 and C4 positions are favored. As the temperature increases, the reaction shifts towards thermodynamic control, favoring the formation of more stable isomers. This principle allows chemists to selectively target the desired product.

Generalized Experimental Protocol: Sulfonation of 1-Naphthol

The following protocol outlines a generalized procedure for the laboratory-scale synthesis.

-

Preparation : A reaction vessel equipped with a stirrer, thermometer, and dropping funnel is charged with concentrated sulfuric acid and cooled to approximately 0-5°C in an ice bath.

-

Addition of Naphthol : 1-Naphthol is added portion-wise to the cooled sulfuric acid, ensuring the temperature does not exceed 10°C.

-

Reaction : The mixture is stirred at a low temperature for several hours. Reaction progress can be monitored using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up : The reaction mixture is carefully poured onto crushed ice, causing the product to precipitate.

-

Isolation : The precipitated solid is collected by filtration, washed with cold water to remove excess acid, and then dried. The resulting product is typically a mixture of isomers, primarily 1-hydroxynaphthalene-2-sulfonic acid and 1-hydroxynaphthalene-4-sulfonic acid.[2]

Caption: Generalized workflow for the synthesis of 4-hydroxynaphthalene-2-sulfonate.

Purification Challenges

A significant challenge in this field is that commercially available naphthalenesulfonic acids are often of "technical" or "practical" grade, with purities around 70-85%.[5] This level of impurity is unsuitable for use as an analytical reference standard or for certain high-purity applications. While traditional methods like recrystallization have been attempted, they often yield unsatisfactory results. Modern preparative techniques, such as High-Speed Counter-Current Chromatography (HSCCC) , have proven successful in purifying technical-grade material to over 99% purity, providing a viable path to obtaining high-quality reference standards.[5]

Industrial Applications and Key Derivatives

The primary industrial value of 4-hydroxynaphthalene-2-sulfonate is not in its direct application but in its role as a versatile intermediate. Its structure is a launching point for producing some of the most important components in the azo dye industry.

The Pivotal Role of Aminated Derivatives

Through further synthetic modifications, particularly amination and other substitutions, the 4-hydroxynaphthalene-2-sulfonate scaffold is transformed into highly valuable dye intermediates. Two of the most significant are J-Acid and Gamma Acid.

-

J-Acid (7-Amino-4-hydroxynaphthalene-2-sulfonic acid) : J-Acid is a crucial intermediate used in the synthesis of a wide range of red, scarlet, and bordeaux azo dyes.[6][7] Its specific structure allows for coupling with diazonium salts to produce vibrant and stable colorants for textiles and other materials.[7]

-

Gamma Acid (6-Amino-4-hydroxy-2-naphthalenesulfonic acid) : Also known as γ-acid, this compound is another vital dye intermediate.[8][9] It is particularly important for producing monoazo acid red dyes with high lightfastness, which are used extensively for wool and polyamide fibers.[8]

Azo Dye Formation: The Core Industrial Workflow

The conversion of these intermediates into azo dyes follows a well-established two-step process: diazotization followed by azo coupling.

-

Diazotization : An aromatic amine (the diazo component) is treated with nitrous acid (typically generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures to form a diazonium salt. This salt is a potent electrophile.

-

Azo Coupling : The diazonium salt is then reacted with a coupling component, such as an activated aromatic ring like J-Acid or Gamma Acid. The diazonium salt attacks the electron-rich ring in an electrophilic aromatic substitution reaction, forming an azo compound (-N=N-), which is the chromophore responsible for the dye's color.[6]

Caption: The two-stage mechanism of azo dye synthesis.

This protocol describes the synthesis of a simple azo dye using 7-Amino-4-hydroxynaphthalene-2-sulfonic acid (J-Acid) as the coupling component.

-

Diazotization of Aniline :

-

Dissolve aniline in dilute hydrochloric acid and cool the solution to 0-5°C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5°C. Stir for 15-20 minutes after addition is complete to ensure full formation of the benzenediazonium chloride solution.

-

-

Preparation of Coupling Solution :

-

Dissolve J-Acid in a dilute aqueous solution of sodium carbonate or sodium hydroxide to form the sodium salt and deprotonate the hydroxyl group, which activates the ring for coupling. Cool this solution to 0-5°C.

-

-

Azo Coupling Reaction :

-

Slowly add the cold diazonium salt solution to the cold J-Acid solution with vigorous stirring. The coupling reaction is typically rapid.

-

A brightly colored precipitate (the azo dye) will form. The pH is maintained on the alkaline side to facilitate the coupling reaction.

-

-

Isolation and Purification :

-

After the reaction is complete, the dye can be "salted out" by adding sodium chloride to decrease its solubility.

-

The precipitated dye is collected by filtration, washed with a saturated brine solution, and dried.

-

Safety, Handling, and Environmental Profile

Proper handling of 4-hydroxynaphthalene-2-sulfonate and its derivatives is essential. While not classified as acutely toxic, it can pose irritation hazards.

| Safety Aspect | Guideline | Source(s) |

| GHS Classification | Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation. | [10][11] |

| Personal Protective Equipment (PPE) | Safety glasses, gloves (e.g., nitrile rubber), lab coat. Use in a well-ventilated area or with respiratory protection for dusty conditions. | [10][11] |

| Storage | Keep in a dry, cool, and well-ventilated place. Keep container tightly closed and protect from direct sunlight. | [10][12] |

| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases. | [11][13] |

| First Aid (Eyes/Skin) | In case of eye contact, rinse cautiously with water for several minutes. For skin contact, wash with plenty of soap and water. | [11][12] |

| Environmental Fate | Not expected to be readily biodegradable. Low water solubility suggests it is not likely to be mobile in soil. | [10][12] |

Conclusion

4-Hydroxynaphthalene-2-sulfonate stands as a testament to the foundational importance of chemical intermediates. While its direct applications are limited, its historical and ongoing significance is immense, serving as a critical precursor in the multi-billion dollar dye industry. Its true value is unlocked through its conversion into aminated derivatives like J-Acid and Gamma Acid, which are indispensable for producing a vast spectrum of high-performance azo dyes. For researchers and professionals in chemical synthesis, a thorough understanding of its properties, reaction mechanisms, and the causal principles behind its synthesis provides a powerful tool for innovation in materials science and industrial chemistry.

References

Sources

- 1. 4-Hydroxynaphthalene-2-sulfonic acid [sigmaaldrich.com]

- 2. Hydroxynaphthalenesulfonic acid - Wikipedia [en.wikipedia.org]

- 3. 4-Hydroxy-7-(phenylamino)naphthalene-2-sulfonic acid | 119-40-4 | Benchchem [benchchem.com]

- 4. 4-Hydroxynaphthalene-2,7-Disulphonic Acid Supplier China | Properties, Uses, Safety Data, Price & Buy Online [sulfonic-acid.com]

- 5. Preparative purification of 4-hydroxy-1-naphthalenesulfonic acid sodium salt by high-speed counter-current chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Buy 8-Amino-4-hydroxynaphthalene-2-sulfonic acid (EVT-310851) | 489-78-1 [evitachem.com]

- 7. Substituent Effects on Absorption Spectra of 7-Amino-4-Hydroxynaphthalene-2- Sulfonic Acid Based Dyes | Journal of Applied Sciences and Environmental Management [ajol.info]

- 8. 6-Amino-4-hydroxy-2-naphthalenesulfonic acid | 90-51-7 [chemicalbook.com]

- 9. 6-Amino-4-hydroxynaphthalene-2-sulfonic acid [dyestuffintermediates.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. fishersci.com [fishersci.com]

- 12. carlroth.com [carlroth.com]

- 13. fishersci.dk [fishersci.dk]

Application Notes and Protocols: 4-hydroxy-2-naphthalenesulfonic acid as a Versatile Coupling Component in Azo Dye Manufacturing

Introduction: The Strategic Role of Naphthol Sulfonic Acids in Chromophore Development

In the vast landscape of synthetic colorants, azo dyes represent the largest and most versatile class, accounting for over half of all commercial dyes.[1][2] The vibrancy and utility of these dyes are born from a fundamental chemical reaction: the azo coupling. This reaction involves the electrophilic substitution of an activated aromatic compound, known as the coupling component, by an aryl diazonium salt.[3] 4-hydroxy-2-naphthalenesulfonic acid stands out as a premier coupling component due to its unique molecular architecture. The electron-donating hydroxyl (-OH) group strongly activates the naphthalene ring system, while the sulfonic acid (-SO₃H) group imparts crucial water solubility to the final dye molecule, a property essential for application in aqueous dyeing processes.

This guide provides an in-depth exploration of 4-hydroxy-2-naphthalenesulfonic acid, elucidating the chemical principles that govern its reactivity and presenting a detailed, field-proven protocol for its application in the synthesis of a model monoazo dye.

Part 1: Physicochemical Properties and Mechanistic Insights

The efficacy of 4-hydroxy-2-naphthalenesulfonic acid as a coupling component is directly linked to its structural and electronic properties.

Key Structural Features

-

Naphthol Moiety: The hydroxyl group at the C4 position is a powerful activating group. In alkaline media, it deprotonates to form a phenoxide ion, which dramatically enhances the nucleophilicity of the aromatic ring, making it highly susceptible to attack by the weakly electrophilic diazonium ion.[4]

-

Sulfonic Acid Group: The -SO₃H group at the C2 position is a strong acid, ensuring the molecule and the resulting dye have significant solubility in water and other polar solvents.[5] This is critical for dyes intended for textile applications.

Data Presentation: Physicochemical Properties

| Property | Value | Source |

| Chemical Name | 4-hydroxy-2-naphthalenesulfonic acid | |

| CAS Number | 3771-14-0 | |

| Molecular Formula | C₁₀H₈O₄S | |

| Molecular Weight | 224.24 g/mol | |

| Appearance | White to grey crystalline solid | [6] |

| Solubility | Slightly soluble in water; readily soluble in alkali solutions | [5] |

| pKa (Acidic Apparent) | ~2.73 | [7] |

| Storage Temperature | 2-8°C |

The Azo Coupling Mechanism

The synthesis of an azo dye is a two-stage process. The first stage is the diazotization of a primary aromatic amine to form a diazonium salt. The second is the azo coupling , where the diazonium salt acts as an electrophile and attacks the electron-rich ring of the coupling component.[3]

With 4-hydroxy-2-naphthalenesulfonic acid, the coupling reaction is typically performed under alkaline conditions (pH 9-10).[1] The alkaline environment deprotonates the hydroxyl group, forming the highly reactive naphthoxide ion. The electrophilic attack by the diazonium ion (Ar-N₂⁺) occurs at the C1 position (alpha position), which is ortho to the activating hydroxyl group and sterically accessible.

Caption: Fig. 2: Step-by-step workflow for the synthesis of Acid Orange S.

References

- Benchchem. (n.d.). 4-Hydroxy-7-(phenylamino)naphthalene-2-sulfonic acid | 119-40-4.

- MilliporeSigma. (n.d.). 4-Hydroxynaphthalene-2-sulfonic acid | 3771-14-0.

- ChemicalBook. (2026, January 13). 6-Amino-4-hydroxy-2-naphthalenesulfonic acid | 90-51-7.

- Pfaltz & Bauer. (n.d.). SAFETY DATA SHEET: 7-Anilino-4-hydroxy-2-naphthalenesulfonic Acid.

- U.S. Environmental Protection Agency (EPA). (n.d.). 2-Naphthalenesulfonic acid, 4-hydroxy- Properties.

- ChemicalBook. (2024, December 18). 4-hydroxy-6-methylamino-2-naphthalene sulfonic acid | 6259-53-6.

- University of New Brunswick (UNB). (n.d.). The Synthesis of Azo Dyes.

- TCI Chemicals. (2024, November 20). 6-Amino-4-hydroxy-2-naphthalenesulfonic Acid - SAFETY DATA SHEET.

- Patel, K. R., et al. (2007). Synthesis of Azo Reactive Dyes Containing Aldehyde Group. Asian Journal of Chemistry, 19(4), 2565-2572.

- Wikipedia. (n.d.). Azo coupling.

- Filo. (2025, November 9). Experiment 2 Synthesis of an Azo Dye, Orange II (Acid Orange 7) by Diazo-coupling Reaction.

- Thermo Fisher Scientific. (2010, October 29). SAFETY DATA SHEET: 4-Amino-3-hydroxy-1-naphthalenesulfonic acid.

- The Chinese University of Hong Kong. (n.d.). Experiment 8 Synthesis of an Azo Dye - the Coupling Reaction of Benzenediazonium Ion with Naphthalen-2-ol.

- Organic Syntheses. (n.d.). Preparation of a Salt-Free Azo Dye.

- Google Patents. (n.d.). EP0138303A1 - Naphthalene sulphonic acids.

- Thermo Fisher Scientific. (2010, October 29). SAFETY DATA SHEET.

- Basavaraja, K. M., et al. (2012). Synthesis Of Some Novel Azo Dyes And Their Dyeing, Redox And Antifungal Properties. International Journal of Drug Design and Discovery, 3(1), 661-667.

- Ghorbani-Vaghei, R., & Malaeke, A. (2022). Solvent-Free Synthesis of Azo Dyes Based on β-Naphthol Using Nano-γ-Al2O3/Ti(IV) by Grinding Method. Journal of Nanostructures, 12(4), 849-856.

- YouTube. (2016, October 19). Azo Coupling.

- Google Patents. (n.d.). EP0808343B1 - Process for preparing reactive azo dyes.